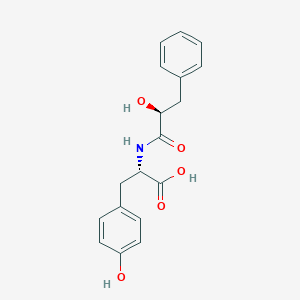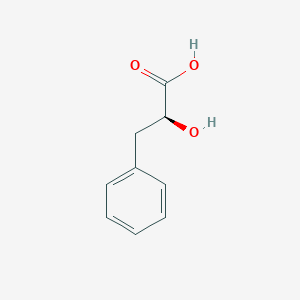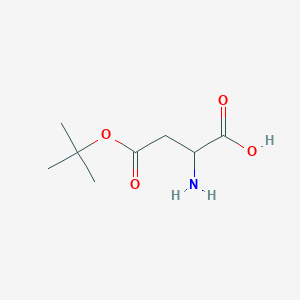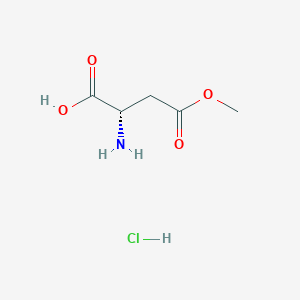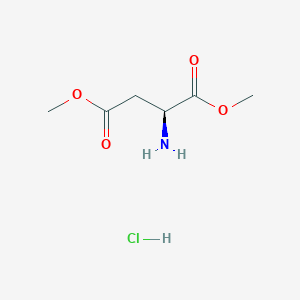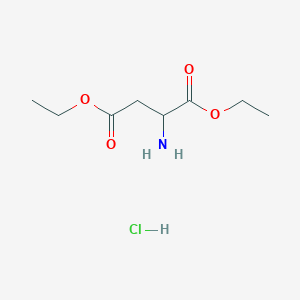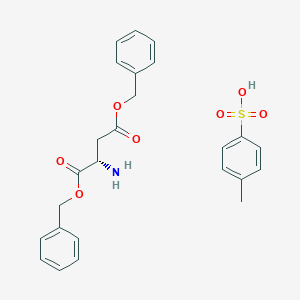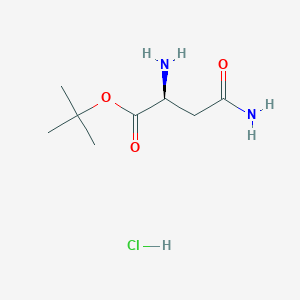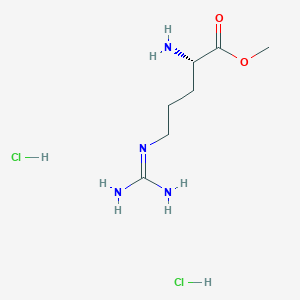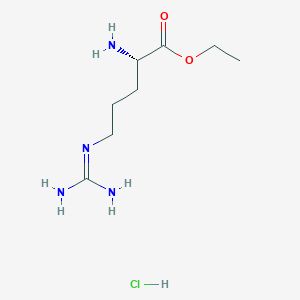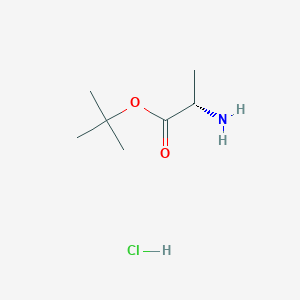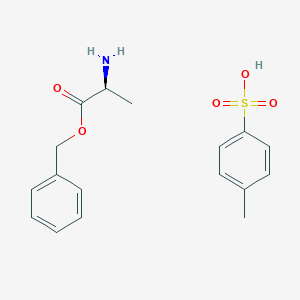
Indole-2-carboxylic acid
Vue d'ensemble
Description
Indole-2-carboxylic acid is a strong inhibitor of lipid peroxidation . It specifically and competitively inhibits the potentiation by glycine of NMDA-gated current . It is a member of indoles and a monocarboxylic acid .
Synthesis Analysis
Indole-2-carboxylic acid (1) was found to inhibit the strand transfer of integrase, and the indole nucleus of compound 1 was observed to chelate with two Mg2+ ions within the active site of integrase . Through optimization of compound 1, a series of indole-2-carboxylic acid derivatives were designed and synthesized .Molecular Structure Analysis
The molecular formula of Indole-2-carboxylic acid is C9H7NO2 . The IUPAC name is 1H-indole-2-carboxylic acid . The molecular weight is 161.16 g/mol .Chemical Reactions Analysis
Indole-2-carboxylic acid has been involved in various chemical reactions. For instance, it has been used in the reductive dearomative arylcarboxylation of indoles with CO2 via visible-light photoredox catalysis . It has also been used in the synthesis of indole 2 and 3-carboxamide derivatives .Physical And Chemical Properties Analysis
Indole-2-carboxylic acid is an indolyl carboxylic acid . It is a natural product found in Strychnos cathayensis and Solanum lycopersicum .Applications De Recherche Scientifique
Synthesis of Alkaloids
Indole-2-carboxylic acid is used as a reactant in the total synthesis of various alkaloids, including (±)-dibromophakellin and (±)-trachelanthamidine. These alkaloids have significant biological activities and are of interest in medicinal chemistry .
Organic Synthesis Intermediates
The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of indole-2-carboxylic acid esters and their derivatives. These structures are prevalent in numerous biologically active compounds and pharmaceuticals .
HIV-1 Integrase Inhibition
Indole-2-carboxylic acid has been shown to inhibit the strand transfer of HIV-1 integrase, an enzyme critical for the HIV replication cycle. This makes it a promising scaffold for the development of new antiretroviral drugs .
Metal Chelation
The compound has been observed to chelate metal ions, specifically two Mg2+ ions within the active site of HIV-1 integrase. This chelation is crucial for its inhibitory activity against the enzyme .
Pharmaceutical Development
Due to its biological activity, indole-2-carboxylic acid derivatives are being explored for their potential as novel pharmaceuticals, especially as HIV-1 integrase inhibitors .
Binding Mode Analysis
Studies have demonstrated that indole-2-carboxylic acid derivatives can effectively bind with viral DNA through π–π stacking interactions, which is significant for the design of antiviral agents .
Mécanisme D'action
Target of Action:
Indole-2-carboxylic acid primarily targets HIV-1 integrase , an enzyme crucial for the viral life cycle. Integrase strand transfer inhibitors (INSTIs) effectively impair viral replication by inhibiting this enzyme .
Mode of Action:
The indole nucleus of compound 1 chelates with two Mg²⁺ ions within the active site of integrase. This interaction disrupts the strand transfer process, preventing integration of viral DNA into the host genome .
Biochemical Pathways:
The affected pathways include those related to viral replication . By inhibiting integrase, indole-2-carboxylic acid disrupts the integration of viral DNA, hindering the virus’s ability to propagate .
Result of Action:
The compound’s action leads to:
- Impaired viral replication : By inhibiting integrase, indole-2-carboxylic acid prevents the integration of viral DNA into the host genome, reducing viral replication .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability.
Safety and Hazards
Orientations Futures
Indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors . It has been suggested that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . It also offers a fresh perspective on preventing corrosion in alkaline Al–air batteries for future research .
Propriétés
IUPAC Name |
1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUARRIEZVDMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Record name | indole-2-carboxylic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163782 | |
| Record name | Indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Indolecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Indole-2-carboxylic acid | |
CAS RN |
1477-50-5 | |
| Record name | Indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-2-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Indolecarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

